3-chloro-4-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5OS/c18-12-7-10(1-2-13(12)19)17(25)20-8-16-22-21-15-4-3-14(23-24(15)16)11-5-6-26-9-11/h1-7,9H,8H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVRZLDCHQHBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-4-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide (CAS Number: 1904021-08-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, biological targets, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide moiety and a triazolo-pyridazine ring system. Its molecular formula is , with a molecular weight of 387.8 g/mol. The presence of chlorine and fluorine atoms enhances its biological activity by increasing lipophilicity and altering electronic properties.
Antimicrobial Activity
Research indicates that derivatives of the triazole scaffold exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-triazole nucleus have been shown to possess antifungal and antibacterial activities against various pathogens. A study reported that triazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Triazole Derivative A | 0.125 | S. aureus |
| Triazole Derivative B | 1 | E. coli |
| Triazole Derivative C | 8 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. Compounds similar to this compound have been tested against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). In vitro studies using the MTT assay revealed significant cytotoxic effects, with some compounds exhibiting IC50 values in the low micromolar range .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance:
- DNA Gyrase Inhibition : Similar triazole compounds have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.
- Topoisomerase Inhibition : Some derivatives also show promise as topoisomerase inhibitors, which are crucial for managing DNA supercoiling during replication.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of triazole derivatives for their antimicrobial efficacy against a panel of bacterial strains. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts .
- Anticancer Screening : Another investigation focused on the anticancer properties of triazole-containing compounds against various human cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Implications :
- The target compound’s moderate cLogP (~3.8) balances lipophilicity for cellular uptake and solubility for oral bioavailability, outperforming the more lipophilic trifluoromethyl-containing analog .
- Lower topological polar surface area (TPSA) compared to suggests improved blood-brain barrier penetration, relevant for CNS-targeted therapies.
Research Findings and Hypotheses
Antimicrobial Potential: Analogous N-(triazolopyridazinyl)benzamides in exhibit moderate antimicrobial activity. The thiophene substituent in the target compound may enhance Gram-negative bacterial membrane interaction due to sulfur’s electronegativity.
Kinase Inhibition : The trifluoromethylbenzylthio analog in is hypothesized to target tyrosine kinases. The target compound’s chloro-fluoro substitution may confer selectivity for kinases with hydrophobic active sites (e.g., EGFR mutants).
Metabolic Stability : Fluorine at the 4-position likely reduces CYP450-mediated oxidation compared to methyl or methoxy groups in , as seen in other fluorinated pharmaceuticals.
Q & A
Q. What are the common synthetic routes for preparing 3-chloro-4-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide?
The synthesis typically involves two key steps:
- Core formation : Construct the [1,2,4]triazolo[4,3-b]pyridazine scaffold via cyclization of pyridazine precursors. For example, 6-chloro derivatives can be synthesized via thermal or catalytic ring-closure reactions, as described for analogous triazolopyridazines .
- Functionalization : Introduce the thiophen-3-yl group at position 6 using cross-coupling reactions (e.g., Suzuki-Miyaura coupling with thiophene-3-boronic acid). The benzamide moiety is then appended via reductive amination or nucleophilic substitution, similar to methods used for N-((6-chloro-triazolopyridazin-3-yl)methyl)benzamide derivatives .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR resolves the triazolopyridazine core and substituents (e.g., thiophene protons at δ 7.3–7.5 ppm, benzamide carbonyl at ~168 ppm) .
- X-ray crystallography : Validates molecular geometry and intermolecular interactions, as demonstrated for structurally related triazolopyridazines .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C20H12ClFN5OS requires m/z 432.0443).
Q. What safety precautions are critical during handling?
- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-retardant lab coats to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as recommended for triazolopyridazine derivatives .
- Spill management : Collect solid spills using vacuum systems to prevent environmental release .
Advanced Research Questions
Q. How can the solubility of this compound be optimized for in vitro bioassays?
- Structural modifications : Introduce polar groups (e.g., sulfonate or tertiary amines) at the benzamide’s para-position, leveraging strategies used for trifluoromethylbenzamide derivatives .
- Co-solvents : Use DMSO:water mixtures (≤10% DMSO) to enhance solubility without destabilizing the triazolopyridazine core .
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability, as demonstrated for similar lipophilic heterocycles .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Control variables like buffer pH (e.g., 7.4 for kinase assays) and ATP concentration (1 mM for kinase inhibition studies) .
- Metabolic stability checks : Evaluate cytochrome P450 interactions (e.g., CYP3A4/2D6) to rule out off-target effects, as seen in trifluoromethylbenzamide analogs .
- Structural analogs : Compare activity with 6-phenyl or 6-chloro-triazolopyridazine derivatives to isolate the thiophene’s contribution .
Q. What computational methods predict binding modes of this compound with kinase targets?
- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., CAMKK2) to model interactions between the triazolopyridazine core and hinge regions .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding affinity, validated for triazolopyridazine-based inhibitors .
- Free energy calculations : Apply MM/GBSA to quantify binding energy contributions from the 3-chloro-4-fluoro-benzamide group .
Q. How can regioselectivity challenges during thiophene functionalization be addressed?
- Directing groups : Install temporary substituents (e.g., boronic esters) at thiophene’s β-position to guide cross-coupling .
- Catalyst optimization : Use Pd(PPh3)4 with Cs2CO3 in dioxane:water (3:1) at 90°C, a system effective for Suzuki couplings in triazolopyridazines .
- Post-functionalization : Protect the triazolopyridazine core with Boc groups before thiophene derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
